molecular formula C14H18N4O3 B7693035 N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7693035
M. Wt: 290.32 g/mol
InChI Key: LSSBJVWOVCJYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes that are involved in cell proliferation.
Biochemical and Physiological Effects:
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and for developing new cancer therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is its potential use as a fluorescent dye in organic light-emitting diodes. Further research is needed to optimize its properties for this application. Another area of interest is its potential use as a reagent for the determination of other trace metals in water samples. Finally, more research is needed to fully understand the mechanism of action of this compound and to explore its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-nitrophenol with butylamine and ethyl chloroformate to form the intermediate N-butyl-4-nitrophenol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The yield of this reaction is typically around 70%.

Scientific Research Applications

N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential use as a fluorescent dye in organic light-emitting diodes. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of copper in water samples.

properties

IUPAC Name

N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-5-8-15-11-7-6-10(9-12(11)18(19)20)14-16-13(4-2)17-21-14/h6-7,9,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSBJVWOVCJYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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